![molecular formula C8H8FNO B1282869 1-(2-Amino-5-fluorophenyl)ethanone CAS No. 2343-25-1](/img/structure/B1282869.png)
1-(2-Amino-5-fluorophenyl)ethanone
Overview
Description
The compound 1-(2-Amino-5-fluorophenyl)ethanone is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some aspects of the compound . The first paper discusses Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound with a fluorinated aromatic ring similar to 1-(2-Amino-5-fluorophenyl)ethanone . The second paper describes the synthesis of a novel fluorinated aromatic diamine monomer, which also contains fluorinated aromatic structures . These compounds are of interest due to their potential applications in materials science and pharmaceuticals, given the influence of fluorine atoms on the physical and chemical properties of organic molecules.
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step reactions with specific reagents and conditions. In the first paper, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate is achieved by reacting a precursor with ammonium acetate in glacial acetic acid . The second paper outlines the synthesis of a fluorinated aromatic diamine monomer through a coupling reaction followed by a reduction process . These methods suggest that the synthesis of 1-(2-Amino-5-fluorophenyl)ethanone would likely involve similar techniques, such as the use of ammonium salts and reductive conditions, tailored to the specific structure of the target compound.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and potential applications. The first paper provides detailed crystallographic data for the synthesized compound, including space group, unit-cell parameters, and the presence of an intramolecular N–H…O hydrogen bond . Although the exact molecular structure of 1-(2-Amino-5-fluorophenyl)ethanone is not provided, it can be inferred that the presence of fluorine and amino groups would influence its molecular geometry and potential for hydrogen bonding.
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for 1-(2-Amino-5-fluorophenyl)ethanone. However, the presence of amino and fluorophenyl groups in the compounds studied suggests that they could undergo reactions typical of these functional groups, such as nucleophilic substitution or condensation reactions . These reactions could be utilized to further modify the compound or to incorporate it into larger molecular structures, such as polymers or pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often altered due to the electronegativity and small size of the fluorine atom. The first paper does not discuss the specific properties of the synthesized compound, but the crystallographic analysis suggests a stable crystalline structure . The second paper highlights the solubility, thermal stability, and mechanical properties of the synthesized polyimides, which are derived from a fluorinated monomer . These properties are indicative of the potential for 1-(2-Amino-5-fluorophenyl)ethanone to exhibit unique behavior in various solvents, under thermal stress, and in terms of mechanical robustness, although specific properties would need to be empirically determined.
Scientific Research Applications
Antimicrobial Activity
- Synthesis of Novel Schiff Bases : Derivatives of 1-(2-Amino-5-fluorophenyl)ethanone have been utilized in synthesizing novel Schiff bases, showing significant antimicrobial activity against various bacterial and fungal organisms. These compounds demonstrate the potential in developing new antimicrobial agents (Puthran et al., 2019).
Enantioselective Synthesis
- Synthesis of Antagonists for CCR5 Chemokine Receptor : The compound has been employed in the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in creating antagonists for the CCR5 chemokine receptor, which could be protective against HIV infection (ChemChemTech, 2022).
Molecular Docking Studies
- Molecular Structure and Docking Studies : Research has focused on the molecular structure, vibrational frequencies, and molecular docking studies of compounds derived from 1-(2-Amino-5-fluorophenyl)ethanone. These studies suggest potential anti-neoplastic properties, indicating a role in cancer research (Mary et al., 2015).
Synthesis of Bicyclic Systems
- Preparation of Bicyclic Systems : The compound is used in the synthesis of various bicyclic systems like pyrazolo[3,4-b]pyridines, which are significant in pharmaceutical research. This versatility aids in the preparation of combinatorial libraries, crucial for drug discovery (Almansa et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-(2-amino-5-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLTXXNEXJVFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20543909 | |
Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-fluorophenyl)ethanone | |
CAS RN |
2343-25-1 | |
Record name | 1-(2-Amino-5-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20543909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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